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molecular formula C12H17NO B018569 1-Methyl-4-phenylpiperidin-4-ol CAS No. 4972-68-3

1-Methyl-4-phenylpiperidin-4-ol

Cat. No. B018569
M. Wt: 191.27 g/mol
InChI Key: JVMCZMQYJIRKRV-UHFFFAOYSA-N
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Patent
US04132710

Procedure details

Anhydrous ether (1900 ml) is placed, under nitrogen, in a previously dried 5 liter 3-necked flask fitted with dropping funnel, reflux condenser and magnetic stirrer. Lithium (28.4 g, 4.1 g. at.) is added together with 20 ml bromobenzene (20 ml). The mixture is heated at reflux temperature until a reaction commences. Heating is discontinued and a total of 312 g. (2.0 moles) bromobenzene is added dropwise during 0.5 hour. The mixture is stirred for a further 3 hours and the remaining traces of lithium are removed. The solution is cooled to 0° C. and 1-methyl-4-piperidone (161 g, 1.42 moles) is added over a 0.5 hour period. The mixture is stirred for a further 2 hours at room temperature, cooled to 0° C. and water (500 ml) is added. The mixture is transferred to a separating funnel. Methylene chloride is added to redissolve the precipitate which formed and the aqueous layer is extracted with ether. The combined ether extracts are dried over Na2SO4, evaporated and crystallized from methylene chloride-pentane to give the title compound, mp 110°-112° C. (S. M. Elreain and J. C. Safranski, Jr., supra, reported bp 128°-130° C./0.9mm).
Name
Quantity
1900 mL
Type
reactant
Reaction Step One
Quantity
28.4 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
2 mol
Type
reactant
Reaction Step Three
Quantity
161 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
CCOCC.[Li].Br[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[CH3:14][N:15]1[CH2:20][CH2:19][C:18](=[O:21])[CH2:17][CH2:16]1>C(Cl)Cl.O>[CH3:14][N:15]1[CH2:20][CH2:19][C:18]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)([OH:21])[CH2:17][CH2:16]1 |^1:5|

Inputs

Step One
Name
Quantity
1900 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
28.4 g
Type
reactant
Smiles
[Li]
Name
Quantity
20 mL
Type
reactant
Smiles
BrC1=CC=CC=C1
Step Three
Name
Quantity
2 mol
Type
reactant
Smiles
BrC1=CC=CC=C1
Step Four
Name
Quantity
161 g
Type
reactant
Smiles
CN1CCC(CC1)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for a further 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser and magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
CUSTOM
Type
CUSTOM
Details
until a reaction commences
TEMPERATURE
Type
TEMPERATURE
Details
Heating
CUSTOM
Type
CUSTOM
Details
the remaining traces of lithium are removed
STIRRING
Type
STIRRING
Details
The mixture is stirred for a further 2 hours at room temperature
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
The mixture is transferred to a separating funnel
DISSOLUTION
Type
DISSOLUTION
Details
to redissolve the precipitate which
CUSTOM
Type
CUSTOM
Details
formed
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether extracts are dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
crystallized from methylene chloride-pentane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN1CCC(CC1)(O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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